Lipophilicity Comparison: 1-Cycloheptyl-4-(4-methylbenzyl)piperazine vs. Unsubstituted 4-Benzylpiperazine
1-Cycloheptyl-4-(4-methylbenzyl)piperazine (C19H30N2) exhibits significantly higher calculated lipophilicity compared to its unsubstituted parent scaffold, 4-benzylpiperazine. This difference arises from the addition of a bulky cycloheptyl group and a methyl substituent on the benzyl ring. Increased lipophilicity (LogP) is a key parameter influencing membrane permeability and off-target binding .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.33 |
| Comparator Or Baseline | 4-Benzylpiperazine (C11H16N2) has a calculated LogP of approximately 1.3 to 1.7 |
| Quantified Difference | Approximately 3.6 to 4.0 LogP units higher for the target compound |
| Conditions | In silico calculation (ACD/Labs or similar algorithm) |
Why This Matters
The substantially higher LogP value suggests that this compound will exhibit markedly different pharmacokinetic behavior, such as increased blood-brain barrier penetration and altered tissue distribution, compared to the simpler 4-benzylpiperazine core, which is critical for CNS-targeted research.
